Palmitic acid-13C16
Description
Historical Context of Isotopically Labeled Fatty Acids in Scientific Research
Early Developments in Stable Isotope Tracing
The concept of using stable isotopes to study fatty acid metabolism dates to the 1930s, when deuterium-labeled fatty acids were first employed to trace fat storage and oxidation. These early experiments demonstrated the feasibility of isotope labeling but were limited by analytical methods, such as refractometry and densitometry, which lacked sensitivity and specificity.
Transition to Carbon-13 Labeling
The advent of mass spectrometry (MS) in the mid-20th century revolutionized the field. ¹³C-labeled fatty acids emerged as superior tracers due to their compatibility with advanced MS techniques like gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) and liquid chromatography-tandem MS (LC-MS/MS). Early studies focused on partially labeled palmitic acid (e.g., ¹³C₁₆) to study de novo synthesis in lipids, but positional uncertainties hindered detailed mechanistic insights.
Modern Applications of Uniform Labeling
The development of U-¹³C₁₆ palmitic acid addressed these limitations by enabling comprehensive tracking of all carbons. This innovation has been pivotal in resolving metabolic pathways, such as fatty acid elongation and desaturation, and in quantifying lipid flux in complex systems like cancer and placental metabolism.
Role of Uniform ¹³C-Labeling in Modern Metabolic Studies
Advantages Over Partially Labeled Analogs
U-¹³C₁₆ palmitic acid offers three key advantages:
- Unambiguous Isotopologue Profiling : All carbons are labeled, eliminating positional ambiguity in metabolic studies. This allows precise identification of biosynthetic intermediates, such as malonyl-CoA or elongated fatty acids.
- Quantitative Precision : MS-based methods can resolve isotopologues (e.g., M+16 for fully labeled palmitic acid) with high accuracy, enabling stoichiometric calculations of metabolic flux.
- Compatibility with Advanced Analytical Techniques : Uniform labeling enhances signal-to-noise ratios in high-resolution MS, facilitating the detection of low-abundance lipid species.
Key Applications in Metabolic Research
Technical Innovations Enabling Its Use
Analytical Techniques
| Technique | Strengths | Limitations | Applications |
|---|---|---|---|
| GC-C-IRMS | High sensitivity for bulk ¹³C enrichment | Limited structural resolution | Trophic transfer, de novo synthesis |
| LC-ESI-MS/MS | Quantifies intact lipid species | Requires isotopic abundance corrections | Sphingolipid flux, phospholipid synthesis |
| MALDI-MS with AIF | Spatial resolution at single-cell level | Limited to esterified fatty acids | Tumor microenvironment studies |
| LC-HRMS/MS | High mass accuracy for complex lipidomes | Lower throughput compared to targeted methods | Lipid subclass distribution |
Computational Modeling
Recent advancements in computational tools, such as FASA (Fatty Acid Synthesis Analysis), enable the integration of isotopologue data to model elongation and desaturation fluxes. For example, FASA quantifies the contribution of elongated fatty acids (e.g., 18:0, 20:4) to lipid pools, resolving metabolic bottlenecks in cancer cells.
Properties
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-BZDICNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584437 | |
| Record name | (~13~C_16_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56599-85-0 | |
| Record name | (~13~C_16_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-13C16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Research Findings and Data
The following table summarizes key parameters and considerations in the preparation of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-^13C_16)hexadecanoic acid based on diverse research and industrial data:
| Preparation Aspect | Description | Notes |
|---|---|---|
| Starting Materials | ^13C-labeled acetyl or malonyl precursors, ^13C-labeled alkenes or alkanes | High isotopic purity (>98%) required |
| Synthetic Methods | Hydrogenation of ^13C-labeled alkenes; carboxylation of ^13C-labeled alkanes | Reaction conditions optimized for isotope retention and yield |
| Enzymatic Synthesis | Use of fatty acid synthase enzymes or microbial fermentation with ^13C substrates | Offers regio- and stereospecific incorporation, suitable for research-scale production |
| Industrial Production | Large-scale chemical synthesis using cost-efficient ^13C sources and catalytic hydrogenation | Scalable with emphasis on cost-effectiveness and isotopic enrichment |
| Purity and Isotopic Enrichment | Typically >98% chemical purity and isotopic enrichment | Confirmed by NMR and mass spectrometry |
| Applications of Prepared Compound | Metabolic tracing, NMR studies, pharmacokinetics, lipid biosynthesis pathway elucidation | Enables detailed biochemical and physiological investigations |
Notes on Analytical Verification
NMR Spectroscopy: The uniform ^13C labeling allows enhanced ^13C NMR signals, facilitating detailed structural and metabolic studies.
Isotope-Ratio Mass Spectrometry: Confirms isotopic enrichment and purity, critical for quantitative metabolic flux analysis.
Chromatographic Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to verify chemical purity and absence of unlabeled contaminants.
Summary Table of Key Identifiers and Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-^13C_16)hexadecanoic acid |
| Molecular Formula | C16H32O_2 (with all carbons as ^13C) |
| Molecular Weight | 272.31 g/mol |
| CAS Number | 56599-85-0 |
| Isomeric SMILES | [^13CH3][^13CH2]_14[^13C](=O)O |
| Purity | >98% (chemical and isotopic) |
| Physical State | Solid |
| Storage Conditions | Typically stored frozen to preserve stability |
Chemical Reactions Analysis
Saponification Reactions
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C₁₆)hexadecanoic acid reacts with strong bases (e.g., NaOH, KOH) to form labeled carboxylate salts, retaining full ¹³C integrity. For example:
Esterification Reactions
The labeled acid undergoes esterification with alcohols to produce isotopically labeled esters:
Beta-Oxidation in Metabolic Pathways
In biological systems, the compound undergoes β-oxidation to generate ¹³C-labeled acetyl-CoA:
-
Research Findings :
Oxidation to Ketone Bodies
Under ketogenic conditions, the labeled acid is oxidized to ¹³C₃-D-β-hydroxybutyrate and acetoacetate:
Comparative Reaction Data
Scientific Research Applications
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Employed in cell culture studies to investigate the effects of fatty acids on cellular processes and gene expression.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of fatty acids in the body.
Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes and products
Mechanism of Action
The mechanism of action of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and study the biochemical processes in detail. The molecular targets include enzymes involved in fatty acid synthesis and degradation, as well as pathways related to energy metabolism and cellular signaling .
Comparison with Similar Compounds
Natural Palmitic Acid (Hexadecanoic Acid)
Unlabeled hexadecanoic acid is a saturated fatty acid abundant in biological systems, constituting 13.1–23.3% of total fatty acids in rat liver studies . Key roles include:
- Lipid biosynthesis : Precursor for phospholipids and triglycerides.
- Biological activity : Anti-inflammatory and antimicrobial properties .
- Industrial use : Component of biodiesel as methyl or ethyl esters .
Key Difference : The ¹³C-labeled variant is chemically identical but used exclusively for isotopic tracing, whereas unlabeled palmitic acid serves broader biological and industrial roles.
9-Hexadecenoic Acid
A monounsaturated derivative (C₁₆:1), synthesized via enzymatic desaturation of hexadecanoic acid by recombinant E. coli . Unlike the saturated backbone of ¹³C-palmitic acid, the double bond in 9-hexadecenoic acid alters its fluidity and metabolic fate, favoring incorporation into membrane lipids.
Esterified Derivatives
Hexadecanoic Acid Methyl Ester
Hexadecanoic Acid Ethyl Ester
- Structure : Ethyl ester variant.
- Applications : Dominant volatile compound in Thymus vulgaris extracts (highest antioxidant activity) .
- Bioactivity : Antimicrobial and anti-inflammatory effects .
Comparison with ¹³C-Hexadecanoic Acid: Esterified forms exhibit higher volatility and altered solubility, making them suitable for biofuels and topical applications, whereas the ¹³C-labeled acid is non-esterified and used in research settings.
Hydroxylated and Functionalized Derivatives
2-Hydroxyhexadecanoic Acid Methyl Ester
9,10-Dihydroxyhexadecanoic Acid
- Synthesis : Produced via recombinant E. coli expressing fatty acid dioxygenase .
- Application : Studied for its role in cutin polymer formation in plants.
Key Difference: Hydroxylation introduces polar functional groups, enhancing solubility and enabling unique biological interactions compared to the non-polar ¹³C-palmitic acid.
Isotopic Analogs: ¹³C-Labeled vs. Natural Abundance
| Property | ¹³C₁₆-Hexadecanoic Acid | Natural Hexadecanoic Acid |
|---|---|---|
| Isotopic Purity | 99% ¹³C enrichment | Natural ¹²C abundance (98.9%) |
| Molecular Weight | ~299.3 g/mol | 256.4 g/mol |
| Primary Use | Metabolic tracing, NMR | Biological/industrial processes |
| Cost | High (synthesis-intensive) | Low (naturally abundant) |
Metabolic Studies
- Hepatic Lipid Metabolism : ¹³C-palmitic acid revealed preferential incorporation into liver triglycerides (13.1–23.3% in rat models) .
- Microbial Degradation: Pseudomonas synxantha rapidly metabolizes n-hexadecane to hexadecanoic acid, detectable in culture media within 24 hours .
Environmental and Industrial Relevance
- Hygroscopicity: Hexadecanoic acid-AS mixtures exhibit "S"-shaped κ curves in atmospheric aerosols, influencing cloud condensation nuclei activity .
- Biodiesel : Methyl esters dominate in palm oil-based biofuels (up to 45.9% in banana peel extracts) .
Biological Activity
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid is a stable isotopic variant of hexadecanoic acid (also known as palmitic acid), which is a saturated fatty acid commonly found in animals and plants. This article explores its biological activity through various studies and findings.
1. Anti-Inflammatory Properties
Research has indicated that n-hexadecanoic acid exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits phospholipase A2 (PLA2), an enzyme involved in the inflammatory process. The inhibition occurs in a competitive manner and is supported by structural evidence obtained from X-ray crystallography . The binding energy of n-hexadecanoic acid to PLA2 was calculated using Isothermal Titration Calorimetry and in silico methods. This suggests its potential as an anti-inflammatory agent in therapeutic applications.
Table 1: Kinetic Parameters of n-Hexadecanoic Acid Inhibition on PLA2
| Parameter | Value |
|---|---|
| Binding Energy | Calculated via ITC |
| Inhibition Type | Competitive |
| Resolution of Structure | 2.5 Å |
2. Antimicrobial Activity
n-Hexadecanoic acid has shown promising antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness as an antifungal and antibacterial agent. Specifically, it has been noted for its bactericidal activity against Staphylococcus aureus, suggesting its potential utility in treating skin infections .
3. Antiplasmodial Activity
Recent findings highlight the potential of n-hexadecanoic acid as an antiplasmodial agent against Plasmodium falciparum, the causative agent of malaria. In vivo studies demonstrated significant chemosuppression effects at different dosages (100 mg/kg showing 89.74% suppression) with favorable safety profiles at lower doses . Molecular docking analyses indicated multiple target interactions across various lifecycle stages of the parasite.
Table 2: Antiplasmodial Efficacy of n-Hexadecanoic Acid
| Dose (mg/kg) | % Chemosuppression |
|---|---|
| 100 | 89.74 |
| 50 | 83.80 |
| 10 | 71.58 |
4. Antioxidant and Anticancer Properties
n-Hexadecanoic acid has been associated with antioxidant properties and the ability to induce apoptosis in cancer cells. Studies indicate that it can inhibit proliferation and cause cell cycle arrest in various cancer cell lines . Its role in promoting the proliferation of bone marrow mesenchymal stem cells also highlights its potential therapeutic applications in regenerative medicine.
5. Toxicological Considerations
Despite its beneficial properties, concerns regarding the toxicity of hexadecanoic acid have been raised. High dietary intake of saturated fatty acids has been linked to increased risks of coronary heart disease and atherosclerosis . In vitro studies have shown that exposure to hexadecanoic acid can inhibit embryonic development in mice at certain concentrations .
Q & A
Q. What are the primary applications of fully ¹³C-labeled hexadecanoic acid in metabolic research?
Methodological Answer: This compound is used as a stable isotope tracer to study lipid metabolism, including β-oxidation pathways, lipid turnover, and membrane biosynthesis. Researchers administer the labeled compound in vitro or in vivo and track ¹³C incorporation via liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). Isotopic enrichment data are normalized to internal standards (e.g., unlabeled palmitic acid) to quantify metabolic flux. Theoretical frameworks like tracer kinetics guide experimental design, ensuring alignment with hypotheses about lipid dynamics .
Q. How is the purity and isotopic enrichment of (1,2,3,…,16-¹³C₁₆)hexadecanoic acid validated?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms isotopic enrichment by analyzing the mass-to-charge (m/z) ratio for ¹³C16 peaks. NMR spectroscopy (e.g., ¹³C-NMR) verifies positional labeling integrity. Compare results to reference data from NIST Standard Reference Database 69, which provides validated spectral libraries for fatty acids . Purity (>98%) is assessed via reverse-phase HPLC with evaporative light scattering detection (ELSD) .
Q. What storage conditions are recommended for ¹³C-labeled fatty acids to maintain stability?
Methodological Answer: Store aliquots under inert gas (argon/nitrogen) at -20°C to prevent oxidation. Avoid repeated freeze-thaw cycles, which degrade isotopic integrity. Use amber vials to minimize photodegradation. Larodan’s guidelines recommend desiccated storage for long-term stability .
Advanced Research Questions
Q. How to design a pulse-chase experiment using this compound to study β-oxidation kinetics in hepatocytes?
Methodological Answer:
- Experimental Groups : Include labeled compound treatment, unlabeled controls, and inhibitors (e.g., etomoxir for CPT1 inhibition).
- Time Points : Collect samples at 0, 2, 6, 12, and 24 hours post-administration.
- Extraction : Use Folch extraction (chloroform:methanol, 2:1) to isolate lipids. Derivatize fatty acids to methyl esters for GC-MS analysis.
- Data Analysis : Apply kinetic modeling (e.g., SAAM II) to calculate turnover rates. Normalize ¹³C signals to total cellular protein to correct for variations in cell density .
Q. How to resolve discrepancies in ¹³C enrichment data across tissue samples (e.g., liver vs. adipose)?
Methodological Answer:
- Contamination Check : Validate extraction efficiency using spiked internal standards (e.g., ¹³C10-hexadecanoic acid).
- Ionization Suppression : Use matrix-matched calibration curves in LC-MS to correct for tissue-specific ion suppression.
- Normalization : Express enrichment as a percentage of total fatty acid pool to account for tissue-specific lipid content.
- Theoretical Framework : Apply contradiction analysis by revisiting hypotheses about tissue-specific metabolic priorities (e.g., preferential β-oxidation in liver vs. storage in adipose) .
Q. What computational models integrate ¹³C-labeled hexadecanoic acid data for fluxomics analysis?
Methodological Answer:
- Metabolic Flux Analysis (MFA) : Use software like INCA or OpenFLUX to model isotopic steady-state or dynamic labeling data.
- Input Parameters : Include isotopic labeling patterns, substrate uptake rates, and biomass composition.
- Validation : Cross-validate with ¹³C-glucose or ¹³C-acetate tracing to confirm pathway-specific flux .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
